Cas no 210414-98-5 (Benzenemethanamine, 3,5-diethyl-)

Benzenemethanamine, 3,5-diethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7842169-5.0g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 5.0g |
$2525.0 | 2024-05-22 | |
Enamine | EN300-7842169-0.1g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 0.1g |
$767.0 | 2024-05-22 | |
Enamine | EN300-7842169-0.5g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 0.5g |
$836.0 | 2024-05-22 | |
Enamine | EN300-7842169-0.05g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 0.05g |
$732.0 | 2024-05-22 | |
Enamine | EN300-7842169-1.0g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 1.0g |
$871.0 | 2024-05-22 | |
Enamine | EN300-7842169-0.25g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 0.25g |
$801.0 | 2024-05-22 | |
Enamine | EN300-7842169-2.5g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 2.5g |
$1707.0 | 2024-05-22 | |
Enamine | EN300-7842169-10.0g |
(3,5-diethylphenyl)methanamine |
210414-98-5 | 95% | 10.0g |
$3746.0 | 2024-05-22 |
Benzenemethanamine, 3,5-diethyl- 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Benzenemethanamine, 3,5-diethyl-に関する追加情報
Benzenemethanamine, 3,5-diethyl- (CAS No. 210414-98-5): A Comprehensive Overview in Modern Chemical Biology
Benzenemethanamine, 3,5-diethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 210414-98-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its aromatic structure and ethyl substituents at the 3rd and 5th positions, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The detailed exploration of this compound not only highlights its structural features but also delves into its emerging roles in contemporary research.
The molecular formula of Benzenemethanamine, 3,5-diethyl- is C9H13N, reflecting its composition of nine carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The presence of ethyl groups at the 3rd and 5th positions on the benzene ring introduces a degree of steric hindrance and electronic modulation, which can influence its reactivity and interaction with biological targets. This structural arrangement makes it a versatile intermediate in the synthesis of more complex molecules.
In recent years, the interest in Benzenemethanamine, 3,5-diethyl- has been fueled by its potential as a building block in the development of novel pharmaceuticals. The compound's ability to serve as a precursor for more intricate structures has been explored in various synthetic pathways. For instance, it has been utilized in the preparation of substituted anilines, which are known for their pharmacological properties. The ethyl groups on the benzene ring can be further functionalized, allowing chemists to tailor the molecule for specific biological activities.
The pharmacological significance of Benzenemethanamine, 3,5-diethyl- lies in its potential to interact with biological receptors and enzymes. Researchers have been investigating its derivatives for their effects on neurological pathways, particularly in the context of central nervous system (CNS) disorders. The compound's structural analogs have shown promise in preclinical studies as modulators of neurotransmitter systems. This has opened up avenues for further exploration into its therapeutic applications.
The synthesis of Benzenemethanamine, 3,5-diethyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common approach involves the alkylation of aniline derivatives followed by reduction steps to introduce the ethyl groups at the desired positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve high yields and selectivity. These synthetic methodologies underscore the compound's importance as a key intermediate in pharmaceutical manufacturing.
The chemical properties of Benzenemethanamine, 3,5-diethyl- make it a valuable asset in medicinal chemistry. Its aromatic ring provides a stable scaffold for further modifications, while the ethyl groups contribute to its solubility and bioavailability. These characteristics are crucial for designing molecules that can effectively penetrate biological membranes and reach their targets. Additionally, the compound's reactivity allows for diverse functionalization strategies, enabling researchers to fine-tune its properties for specific applications.
In academic research, Benzenemethanamine, 3,5-diethyl- has been used as a model compound to study reaction mechanisms and develop new synthetic protocols. Its role in understanding electronic effects and steric interactions within aromatic systems has provided valuable insights into more complex molecules. This research not only advances our fundamental understanding of organic chemistry but also contributes to the development of innovative drug discovery platforms.
The industrial relevance of this compound cannot be overstated. Pharmaceutical companies have recognized its potential as a precursor for active pharmaceutical ingredients (APIs). The ability to efficiently synthesize Benzenemethanamine, 3,5-diethyl- on an industrial scale ensures a steady supply for drug development programs. This has led to collaborations between academic institutions and industry partners to optimize synthetic routes and improve yield rates.
The environmental impact of producing Benzenemethanamine, 3,5-diethyl- is also a consideration in modern chemical biology. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are among the innovations being explored to make production more sustainable. These initiatives align with global efforts to promote environmentally responsible chemical manufacturing.
The future prospects of Benzenemethanamine, 3,5-diethyl- are promising as research continues to uncover new applications and refine synthetic techniques. Its role in drug discovery is expected to expand with advancements in computational chemistry and high-throughput screening methods. These technologies will enable researchers to rapidly identify promising derivatives and accelerate the development of novel therapeutics.
In conclusion, Benzenemethanamine, 3,5-diethyl-, identified by CAS No. 210414-98-5, is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. The ongoing research into this compound underscores its importance as a cornerstone in modern drug discovery efforts.
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